molecular formula C7H6F3N3O B1143169 N-Hydroxy-5-(trifluoromethyl)picolinimidamide CAS No. 175277-44-8

N-Hydroxy-5-(trifluoromethyl)picolinimidamide

Cat. No.: B1143169
CAS No.: 175277-44-8
M. Wt: 205.14 g/mol
InChI Key: IOVAOMNWIMZGCG-UHFFFAOYSA-N
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Description

N-Hydroxy-5-(trifluoromethyl)picolinimidamide is a chemical compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a picolinimidamide core, which includes a hydroxyl group

Scientific Research Applications

N-Hydroxy-5-(trifluoromethyl)picolinimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-5-(trifluoromethyl)picolinimidamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidamide structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-5-(trifluoromethyl)picolinimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

    N-Hydroxy-5-methylpicolinimidamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-Hydroxy-5-chloropicolinimidamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness: N-Hydroxy-5-(trifluoromethyl)picolinimidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

CAS No.

175277-44-8

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-5(12-3-4)6(11)13-14/h1-3,14H,(H2,11,13)

InChI Key

IOVAOMNWIMZGCG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1C(F)(F)F)/C(=N\O)/N

SMILES

C1=CC(=NC=C1C(F)(F)F)C(=NO)N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

180 ml of ethanol were added to a solution of 22 g of 2-cyano-5-trifluoromethylpyridine in 180 ml of 1,2-dichloroethane under stirring at room temperature, followed by drop-wise addition thereto of a solution of 9.8 g of hydroxylamine hydrochloride in 17 ml of water. An aqueous solution of 5.6 g of sodium hydroxide in 17 ml of water was drop-wise added to the resulting mixture. After completion of the drop-wise addition, the reaction mixture was heated at 80° C. for 2 hours. The reaction mixture was cooled, and stripped of insolubles by filtration. The filtrate was subjected to distillation under reduced pressure to remove therefrom the solvent. The resulting residue was washed with hexane. The precipitated solid was filtered off to obtain 25 g of 5-trifluoromethyl-2-pyridinecarboxamide oxime having a melting point of 130° to 133° C.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Four
Name
5-trifluoromethyl-2-pyridinecarboxamide oxime

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